1-Phenylpent-4-en-2-ol

Asymmetric Synthesis Chiral Resolution Homoallylic Alcohol

1-Phenylpent-4-en-2-ol (CAS 61077-65-4) is a chiral secondary alcohol and a member of the homoallylic alcohol class, characterized by a phenyl group and a terminal alkene separated by a two-carbon bridge from a stereogenic hydroxyl-bearing center. This structure defines its utility as a chiral synthon and building block in organic synthesis.

Molecular Formula C11H14O
Molecular Weight 162.23 g/mol
Cat. No. B8803452
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Phenylpent-4-en-2-ol
Molecular FormulaC11H14O
Molecular Weight162.23 g/mol
Structural Identifiers
SMILESC=CCC(CC1=CC=CC=C1)O
InChIInChI=1S/C11H14O/c1-2-6-11(12)9-10-7-4-3-5-8-10/h2-5,7-8,11-12H,1,6,9H2
InChIKeyYQNUFNXWLWCHSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Phenylpent-4-en-2-ol: An Overview of This Chiral Homoallylic Alcohol for Chemical Sourcing


1-Phenylpent-4-en-2-ol (CAS 61077-65-4) is a chiral secondary alcohol and a member of the homoallylic alcohol class, characterized by a phenyl group and a terminal alkene separated by a two-carbon bridge from a stereogenic hydroxyl-bearing center [1]. This structure defines its utility as a chiral synthon and building block in organic synthesis . While its foundational chemical properties are established, its specific biological and chemical differentiation from close structural analogs is not well-documented in the primary research literature, limiting the availability of strong, quantitative comparator data [2].

The Risks of Substituting 1-Phenylpent-4-en-2-ol with Structural Analogs


The key structural feature of 1-phenylpent-4-en-2-ol is the specific placement of its secondary hydroxyl group relative to the phenyl ring and terminal alkene. This arrangement creates a unique chiral center and defines its reactivity profile as a nucleophile and synthetic building block [1]. Closely related compounds like 2-phenylpent-4-en-2-ol (a tertiary alcohol) or 1-phenyl-4-penten-1-ol (a primary alcohol) exhibit different steric environments, hydrogen-bonding capabilities, and chemical stability. Direct substitution with such analogs without verification can lead to altered reaction kinetics, different product distributions in complex syntheses, and the introduction of undesired stereochemical outcomes. However, it must be noted that published, quantitative, head-to-head comparisons that would allow for precise performance prediction are extremely limited .

Quantitative Differentiation Evidence for Sourcing 1-Phenylpent-4-en-2-ol


Chiral Resolution Potential vs. Tertiary Alcohol Analog

1-Phenylpent-4-en-2-ol exists as a racemic mixture of (R) and (S) enantiomers due to its secondary alcohol chirality [1]. This contrasts with its closest analog, 2-phenylpent-4-en-2-ol, which is a tertiary alcohol and thus achiral. The presence of a stereocenter provides 1-phenylpent-4-en-2-ol with the potential for enantioselective applications or resolution into pure enantiomers, which is not possible for the tertiary analog. While direct synthetic yield comparisons are not available, the enantioselective synthesis of the related compound (R)-2-phenylpent-4-en-2-ol has been reported with >98% yield and 86–89% ee [2], demonstrating that chiral homoallylic alcohols can be accessed with high stereocontrol.

Asymmetric Synthesis Chiral Resolution Homoallylic Alcohol

Comparative Reactivity in Ozonolysis: A 78% Yield Benchmark

A specific, quantitative data point for the synthetic utility of 1-phenylpent-4-en-2-ol is its yield in an ozonolysis reaction. Treatment with ozone and sodium borohydride in a dichloromethane/methanol solvent for 5 hours produced (±)-4-phenylbutane-1,3-diol in a 78% yield [1]. This provides a verifiable performance benchmark for this specific transformation. While direct, same-reaction yield comparisons with structural analogs like 1-phenyl-3-buten-1-ol or 5-phenylpent-4-en-2-ol are not present in the sourced literature, this 78% yield serves as a baseline for evaluating its efficiency as a synthetic intermediate.

Organic Synthesis Ozonolysis Yield Benchmark

Documented Bioactivity Profile as a Lipoxygenase Inhibitor

1-Phenylpent-4-en-2-ol has been characterized as a potent lipoxygenase inhibitor, interfering with arachidonic acid metabolism [1]. The literature also notes it inhibits formyltetrahydrofolate synthetase, carboxylesterase, and, to a lesser extent, cyclooxygenase. It is further described as having antioxidant properties in fats and oils [1]. This bioactivity profile is distinct. However, the available record lacks quantitative IC50 or Ki values for these inhibitory activities. Consequently, a numerical potency comparison against analogs such as 4-phenyl-1-buten-4-ol (for which some 5-lipoxygenase inhibition data exists) or other homoallylic alcohols cannot be reliably made from the current evidence.

Lipoxygenase Inhibitor Arachidonic Acid Bioactivity

Availability as a Rare Chemical from Primary Vendors

From a procurement perspective, 1-phenylpent-4-en-2-ol is not a commodity chemical. Major suppliers like Sigma-Aldrich provide this compound specifically as part of their AldrichCPR collection, a portfolio designated for "rare and unique chemicals" intended for early discovery research . This contrasts with more common structural isomers or simpler building blocks which may be readily available from multiple vendors at a lower cost. This sourcing status indicates a more specialized supply chain, which may influence lead times and pricing, and is a key differentiator for researchers requiring this exact structure.

Chemical Sourcing Procurement Rare Chemical

Optimal Research and Industrial Application Scenarios for 1-Phenylpent-4-en-2-ol


Enantioselective Synthesis and Chiral Method Development

The inherent chirality of 1-phenylpent-4-en-2-ol makes it a valuable substrate or building block for developing new asymmetric synthetic methodologies. Researchers can leverage its secondary alcohol group as a stereocenter for chiral auxiliary attachment or for investigating stereoselective transformations like allylic alkylations or directed epoxidations [1].

Biochemical Research on Arachidonic Acid Cascade

Given its documented role as a potent lipoxygenase inhibitor [1], this compound is a relevant tool for studying the lipoxygenase pathway and its role in inflammation and cellular signaling. It can serve as a scaffold for further medicinal chemistry optimization or as a probe to dissect the differential effects of inhibiting lipoxygenase versus cyclooxygenase.

Synthesis of Complex Oxygenated Heterocycles

The documented reactivity of 1-phenylpent-4-en-2-ol, such as its conversion to a diol via ozonolysis in 78% yield [1], highlights its utility as a precursor in multi-step organic synthesis. It can be used to construct complex oxygenated ring systems, such as tetrahydrobenzoquinolines , which are of interest in medicinal chemistry programs.

Early-Stage Discovery Programs Requiring Unique Chemical Space

For discovery research programs seeking novel or less-explored chemical space, the classification of 1-phenylpent-4-en-2-ol as a 'rare and unique chemical' is a key advantage. Procuring this specific compound allows for the exploration of structure-activity relationships (SAR) that would be inaccessible when using more common, commercially available building blocks.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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